

Shinjulactone M: A Technical Whitepaper on a Novel Quassinoid

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Compound of Interest

Compound Name: *Shinjulactone M*

Cat. No.: *B12409833*

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Disclaimer: Initial searches for "**Shinjulactone M**" did not yield readily available public information. However, further investigation uncovered a 1986 publication detailing the discovery of two new quassinoids, **Shinjulactone M** and N, from the root bark of *Ailanthus altissima* SWINGLE. This document is a comprehensive guide based on the data presented in that foundational research.

Introduction

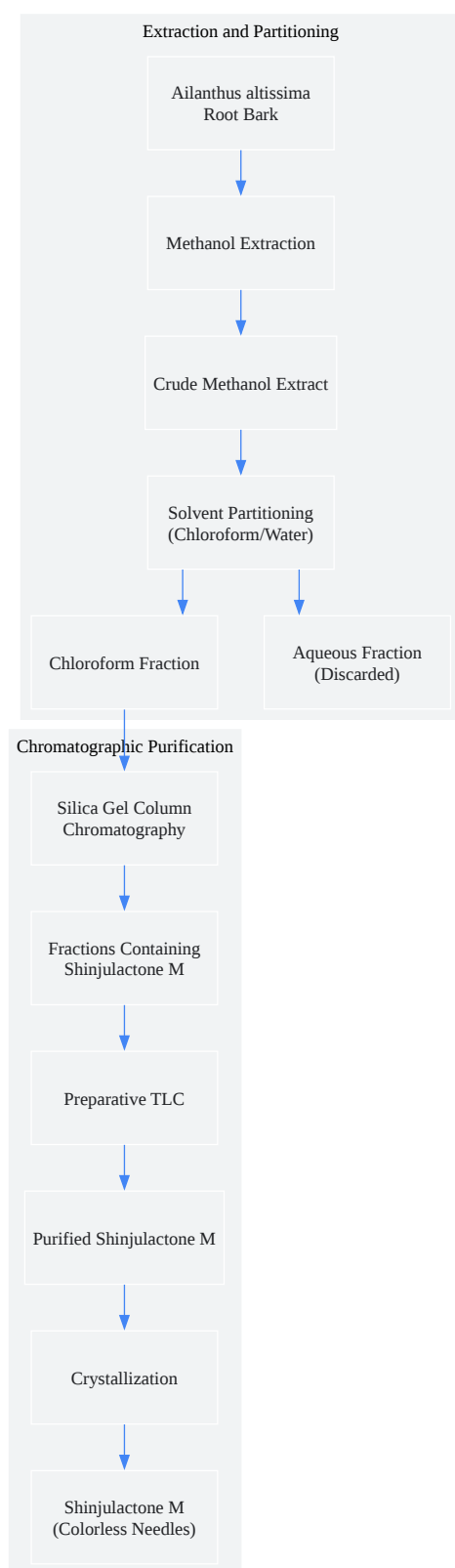
Shinjulactone M is a naturally occurring C-20 quassinoid, a class of highly oxygenated triterpenoids known for their bitter taste and diverse biological activities. Isolated from the root bark of *Ailanthus altissima*, a plant with a long history in traditional medicine, **Shinjulactone M** represents a significant addition to the growing family of shinjulactones. Its complex polycyclic structure and multiple stereocenters make it a molecule of interest for both natural product chemists and pharmacologists. This whitepaper provides a detailed overview of the discovery, structural elucidation, and preliminary characterization of **Shinjulactone M**.

Discovery and Isolation

Shinjulactone M was first isolated from the methanol extract of the root bark of *Ailanthus altissima*. The isolation process involved a multi-step chromatographic purification procedure.

Experimental Protocol: Isolation of Shinjulactone M

- Extraction: Dried and powdered root bark of *Ailanthus altissima* was extracted with methanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.
- Solvent Partitioning: The crude extract was suspended in water and successively partitioned with chloroform and n-butanol to separate compounds based on polarity.
- Column Chromatography: The chloroform-soluble fraction, which contained **Shinjulactone M**, was subjected to column chromatography on silica gel. Elution was carried out with a gradient of chloroform and methanol.
- Preparative Thin-Layer Chromatography (TLC): Fractions containing **Shinjulactone M** were further purified by preparative TLC using a chloroform-methanol solvent system.
- Crystallization: The purified **Shinjulactone M** was crystallized from a mixture of methanol and ether to yield colorless needles.



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Figure 1. Workflow for the isolation and purification of **Shinjulactone M**.

Structural Elucidation

The chemical structure of **Shinjulactone M** was determined to be 11 β ,20-epoxy-1 β ,11 α ,12 α ,13 β ,21-pentahydroxypicras-3-ene-2,16-dione. This was established through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.

Spectroscopic Data

The following tables summarize the key spectroscopic data that were instrumental in the structural elucidation of **Shinjulactone M**.

Table 1: Mass Spectrometry Data for **Shinjulactone M**

Technique	Ionization Mode	Observed m/z	Deduced Formula
High-Resolution Mass Spectrometry (HR-MS)	Positive	[M+H] ⁺	C ₂₀ H ₂₆ O ₉

Table 2: ¹H NMR Spectroscopic Data for **Shinjulactone M** (in C₅D₅N)

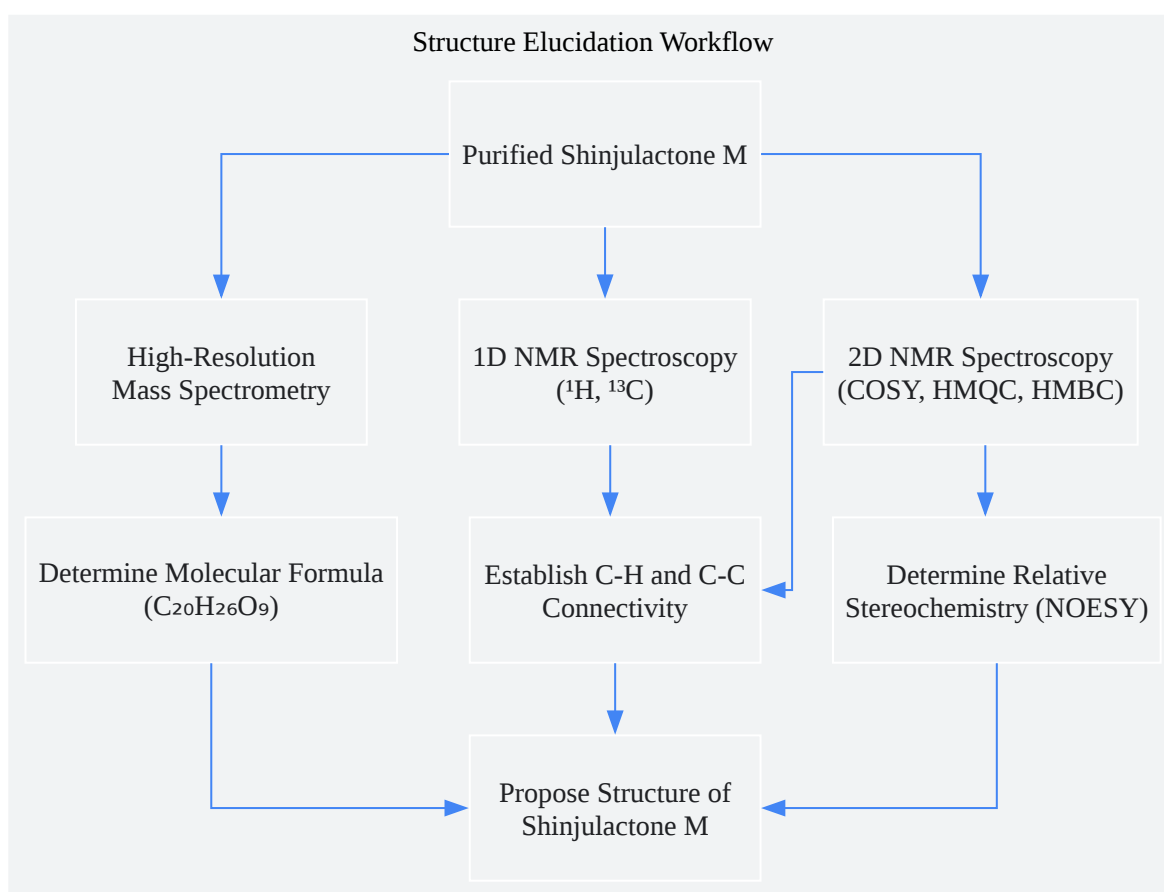
Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	4.85	d	9.0
H-3	6.10	s	
H-5	3.15	d	6.0
H-6 α	2.10	m	
H-6 β	1.85	m	
H-7	3.30	d	6.0
H-9	2.55	s	
H-12	4.60	s	
H-14	2.80	d	5.0
H-15	2.50	d	5.0
4-CH ₃	1.95	s	
8-CH ₃	1.20	s	
10-CH ₃	1.45	s	
21-CH ₂	4.50, 4.30	ABq	12.0

Table 3: ¹³C NMR Spectroscopic Data for **Shinjulactone M** (in C₅D₅N)

Carbon	Chemical Shift (δ , ppm)
1	78.5
2	200.1
3	125.5
4	165.0
5	50.1
6	28.5
7	45.5
8	42.0
9	52.5
10	40.0
11	85.0
12	75.5
13	55.0
14	48.0
15	35.0
16	210.0
20	110.0
21	65.0
4-CH ₃	10.5
8-CH ₃	15.0
10-CH ₃	20.0

Experimental Protocol: Spectroscopic Analysis

- Mass Spectrometry: High-resolution mass spectra were acquired on a double-focusing mass spectrometer.
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a high-field NMR spectrometer in deuterated pyridine ($\text{C}_5\text{D}_5\text{N}$). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.



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